molecular formula C16H22N2O2S B12193896 3-Cyclopentyl-1-{2-[(2,5-dimethylphenyl)sulfanyl]acetyl}urea

3-Cyclopentyl-1-{2-[(2,5-dimethylphenyl)sulfanyl]acetyl}urea

Cat. No.: B12193896
M. Wt: 306.4 g/mol
InChI Key: RUNBSVCSRBAJLE-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-{2-[(2,5-dimethylphenyl)sulfanyl]acetyl}urea is an organic compound with a complex structure that includes a cyclopentyl ring, a dimethylphenyl group, and a sulfanylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-{2-[(2,5-dimethylphenyl)sulfanyl]acetyl}urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of cyclopentylamine with 2,5-dimethylphenylsulfanylacetyl chloride under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-{2-[(2,5-dimethylphenyl)sulfanyl]acetyl}urea can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-Cyclopentyl-1-{2-[(2,5-dimethylphenyl)sulfanyl]acetyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-{2-[(2,5-dimethylphenyl)sulfanyl]acetyl}urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, forming stable interactions through hydrogen bonding and hydrophobic interactions. This inhibition can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopentyl-1-{2-[(2,5-dimethylphenyl)sulfanyl]acetyl}thiourea: Similar structure but with a thiourea moiety instead of urea.

    3-Cyclopentyl-1-{2-[(2,5-dimethylphenyl)sulfanyl]acetyl}carbamate: Contains a carbamate group instead of urea.

    3-Cyclopentyl-1-{2-[(2,5-dimethylphenyl)sulfanyl]acetyl}amide: Features an amide group in place of the urea.

Uniqueness

The uniqueness of 3-Cyclopentyl-1-{2-[(2,5-dimethylphenyl)sulfanyl]acetyl}urea lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopentyl ring and the dimethylphenyl group contributes to its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H22N2O2S

Molecular Weight

306.4 g/mol

IUPAC Name

N-(cyclopentylcarbamoyl)-2-(2,5-dimethylphenyl)sulfanylacetamide

InChI

InChI=1S/C16H22N2O2S/c1-11-7-8-12(2)14(9-11)21-10-15(19)18-16(20)17-13-5-3-4-6-13/h7-9,13H,3-6,10H2,1-2H3,(H2,17,18,19,20)

InChI Key

RUNBSVCSRBAJLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)SCC(=O)NC(=O)NC2CCCC2

Origin of Product

United States

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